molecular formula CuH15N4O+3 B1238902 [Cu(NH3)4(OH2)](2+)

[Cu(NH3)4(OH2)](2+)

Cat. No.: B1238902
M. Wt: 150.69 g/mol
InChI Key: WRURTKBRGOGIAO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraammineaquacopper(2+) is a copper coordination entity.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and characterization of complexes involving [Cu(NH3)4(OH2)]2+[Cu(NH_3)_4(OH_2)]^{2+} have been explored. For instance, Altahan et al. (2018) reported the synthesis of a complex cluster anion involving [Cu(NH3)4(OH2)]2+[Cu(NH_3)_4(OH_2)]^{2+}, demonstrating its potential in forming novel anionic clusters through templated self-assembly processes (Altahan et al., 2018).

Coordination Chemistry and Crystal Structures

  • Research by Pinkas et al. (1995) studied the different coordination polyhedra of copper complexes with ligands such as H2O and NH3, highlighting the contrast in coordination geometry between different ligands (Pinkas et al., 1995).
  • The crystal structure and spectroscopic study of a [Cu(BPCA)(OH2)(O2CCH3)H2O][Cu(BPCA)(OH2)(O2CCH3)·H2O] complex was examined by Folgado et al. (1989), which provides insights into the coordination geometry around copper ions in such complexes (Folgado et al., 1989).

Chemical Synthesis and Applications

  • Wen et al. (2002) explored the synthesis of Cu(OH)2 nanoribbons using coordination self-assembly involving [Cu(NH3)4(OH2)]2+[Cu(NH_3)_4(OH_2)]^{2+}, showcasing its utility in the controlled production of nanoscale materials (Wen et al., 2002).

Mathematical and Computational Modeling

  • Markov et al. (2020) developed a mathematical model of the Cu(II)–H2O–OH––NH3 system, which can be used to optimize the conditions for the hydrochemical synthesis of different target compounds, indicating the importance of [Cu(NH3)4(OH2)]2+[Cu(NH_3)_4(OH_2)]^{2+} in such systems (Markov et al., 2020).

Nanomaterials and Sensor Applications

  • Qiu et al. (2015) reported the preparation of Cu(OH)2 nanoarrays on metal substrates using a simple method involving [Cu(NH3)4(OH2)]2+[Cu(NH_3)_4(OH_2)]^{2+}, demonstrating their application as ammonia sensors (Qiu et al., 2015).

Properties

Molecular Formula

CuH15N4O+3

Molecular Weight

150.69 g/mol

IUPAC Name

copper;oxidanium;azane

InChI

InChI=1S/Cu.4H3N.H2O/h;4*1H3;1H2/q+2;;;;;/p+1

InChI Key

WRURTKBRGOGIAO-UHFFFAOYSA-O

Canonical SMILES

N.N.N.N.[OH3+].[Cu+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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